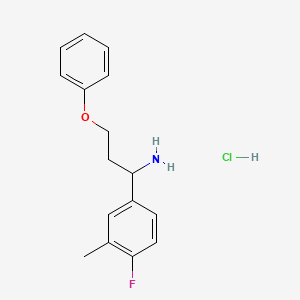![molecular formula C18H20N4O4S B2792382 2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1251620-79-7](/img/structure/B2792382.png)
2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic compound of interest in various scientific fields due to its unique structural properties and potential applications. The compound features an intricate structure with an isothiazolo[4,3-d]pyrimidine core, which contributes to its diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide typically involves the condensation of an appropriate isothiazole derivative with a pyrimidine precursor under controlled conditions. Commonly, organic solvents and catalysts are utilized to facilitate these reactions, with the optimal conditions being fine-tuned to maximize yield and purity.
Industrial Production Methods
On an industrial scale, the production methods might include the use of high-throughput synthesis equipment, automation to streamline the process, and stringent quality control measures to ensure the consistency of the compound. Scaling up from laboratory synthesis usually involves adjusting reaction parameters to accommodate larger volumes and implementing processes to manage the exothermic nature of some of these reactions.
化学反応の分析
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often influenced by the functional groups present in the molecule, such as the isopropyl and methoxy groups.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like hydrogen peroxide or permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve nucleophilic or electrophilic agents, depending on the desired transformation.
Major Products Formed
The products formed from these reactions can vary widely. Oxidation might lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions often produce derivatives that retain the core structure but with altered functional groups, providing a range of compounds for further study or application.
科学的研究の応用
This compound has shown promise in several areas:
Chemistry
Its unique structure makes it a valuable reagent for organic synthesis and catalysis research, potentially leading to new materials or chemical processes.
Biology
Its bioactivity suggests potential as a tool for studying biochemical pathways and mechanisms, particularly in enzymatic reactions.
Medicine
Preliminary studies may indicate its utility as a lead compound in drug development, targeting specific enzymes or receptors involved in disease processes.
Industry
Beyond research, its properties could be harnessed in the development of new materials or chemicals for use in various industrial applications, from pharmaceuticals to agrochemicals.
作用機序
The compound's mechanism of action is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its structural features might allow it to inhibit an enzyme by binding to its active site, thereby blocking substrate access and altering the enzyme's activity. Alternatively, it could bind to a receptor, inducing a conformational change that affects signal transduction.
類似化合物との比較
Compared to other compounds with similar structures, such as analogs with different substituents on the isothiazolo[4,3-d]pyrimidine core, 2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is unique due to its specific combination of isopropyl, methoxy, and acetamide groups. This combination can significantly influence its reactivity and interaction with biological targets, providing distinct advantages or disadvantages compared to its analogs. For example, analogs lacking the methoxy group might show reduced solubility or altered bioactivity.
That's the scoop on this compound. It's an intriguing compound with a lot of potential in various fields!
特性
IUPAC Name |
2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11(2)22-17(24)16-14(10-27-20-16)21(18(22)25)9-15(23)19-8-12-5-4-6-13(7-12)26-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARHSNPADZSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine](/img/structure/B2792309.png)

![(E)-4-(Dimethylamino)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2792312.png)
![1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2792314.png)


![2-bromo-5-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2792318.png)

![4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2792320.png)
![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/new.no-structure.jpg)
